molecular formula C21H21ClO11 B14696371 Cyanidin monoglucoside CAS No. 28905-48-8

Cyanidin monoglucoside

Cat. No.: B14696371
CAS No.: 28905-48-8
M. Wt: 484.8 g/mol
InChI Key: AOYDIFJAPBNESL-GIICXGHVSA-N
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Description

Cyanidin monoglucoside, also known as cyanidin-3-O-glucoside, is a natural anthocyanin found in various fruits and vegetables. It is responsible for the red, purple, and blue colors in many plants. This compound is known for its potent antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanidin monoglucoside can be synthesized through a combinatorial approach involving the use of recombinant Escherichia coli strains. The synthetic bio-parts are designed to express multiple genes under different promoters in a single vector. The genes involved include anthocyanidin synthase from Petunia hybrida and cyanidin-3-O-glucosyltransferase from Arabidopsis thaliana . The production process involves feeding the engineered strains with catechin and glucose, leading to the production of cyanidin and its subsequent conversion to this compound .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from natural sources such as black rice, black beans, and various berries. The extraction process includes steps like solvent extraction, purification, and concentration to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Cyanidin monoglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and bioactivity.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form protocatechuic acid and other phenolic metabolites.

    Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form.

    Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.

Major Products

The major products formed from these reactions include protocatechuic acid, phloroglucinaldehyde, vanillic acid, and ferulic acid .

Comparison with Similar Compounds

Cyanidin monoglucoside is compared with other anthocyanins such as pelargonidin, delphinidin, peonidin, petunidin, and malvidin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its higher stability and bioavailability .

List of Similar Compounds

  • Pelargonidin
  • Delphinidin
  • Peonidin
  • Petunidin
  • Malvidin

This compound stands out for its extensive research applications and potential health benefits, making it a valuable compound in various scientific fields.

Properties

CAS No.

28905-48-8

Molecular Formula

C21H21ClO11

Molecular Weight

484.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-3-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxychromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)20(21(29)32-16)30-9-4-12(24)10-6-14(26)19(31-15(10)5-9)8-1-2-11(23)13(25)3-8;/h1-6,16-18,20-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,20-,21-;/m1./s1

InChI Key

AOYDIFJAPBNESL-GIICXGHVSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O)O.[Cl-]

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O)O.[Cl-]

Origin of Product

United States

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